molecular formula C15H17N3O3S B3733911 4-(2,3-Dimethoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one

4-(2,3-Dimethoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one

Cat. No.: B3733911
M. Wt: 319.4 g/mol
InChI Key: NEASGYGTFBTOGL-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazole ring fused with a thiazepine ring, contributes to its distinctive chemical properties and biological activities .

Preparation Methods

The synthesis of 4-(2,3-Dimethoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one can be achieved through a multi-component reaction. One efficient method involves the use of l-proline as a catalyst. The reaction typically involves the condensation of substituent-pyrazoles, aldehydes, and thioglycollic acid in the presence of a solid acid catalyst. This method is advantageous due to its mild reaction conditions, high yields, and the use of recyclable catalysts .

Chemical Reactions Analysis

4-(2,3-Dimethoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one involves its interaction with various molecular targets within the cell. The compound is known to interfere with the cell cycle, leading to apoptosis (programmed cell death) in cancer cells. It targets specific enzymes and proteins involved in cell proliferation and survival pathways, thereby inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-(2,3-Dimethoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one include other pyrazolo[3,4-e][1,4]thiazepine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and chemical properties. Some examples include:

These compounds are unique due to their specific substituents, which can enhance their pharmacological properties and make them suitable for different applications.

Properties

IUPAC Name

4-(2,3-dimethoxyphenyl)-3-methyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-8-12-14(22-7-11(19)16-15(12)18-17-8)9-5-4-6-10(20-2)13(9)21-3/h4-6,14H,7H2,1-3H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEASGYGTFBTOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(SCC(=O)NC2=NN1)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,3-Dimethoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one
Reactant of Route 2
4-(2,3-Dimethoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one
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4-(2,3-Dimethoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one
Reactant of Route 4
4-(2,3-Dimethoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one
Reactant of Route 5
4-(2,3-Dimethoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one
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4-(2,3-Dimethoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one

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